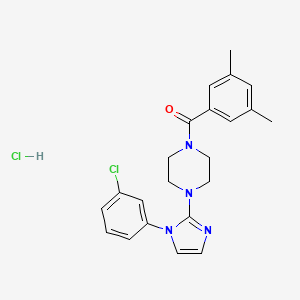

(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

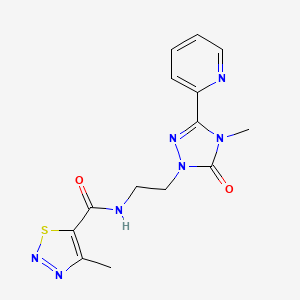

The compound contains several functional groups including an imidazole ring, a piperazine ring, and a phenyl ring. These groups are common in many pharmaceutical compounds due to their ability to interact with various biological targets .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperazine derivatives can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Medicinal Chemistry and Pharmacology

Piperazine derivatives exhibit a wide range of biological and pharmaceutical activities. The piperazine moiety is commonly found in various drugs, including trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Let’s explore some specific applications:

a. Antipsychotic Agents: Piperazine-based compounds, such as aripiprazole and quetiapine, are used as antipsychotic agents. They modulate dopamine and serotonin receptors, providing therapeutic effects for conditions like schizophrenia and bipolar disorder.

b. Antiviral Activity: Certain piperazine derivatives have demonstrated antiviral properties. Researchers have explored their potential against viruses like HIV and hepatitis C.

c. Anti-Inflammatory Effects: Piperazines may exhibit anti-inflammatory effects by modulating immune responses. Investigating their role in autoimmune diseases and chronic inflammation is an active area of research.

d. Anticancer Agents: Some piperazine derivatives have shown promise as anticancer agents. They interfere with cell proliferation, angiogenesis, and metastasis. Further studies are needed to optimize their efficacy and safety.

Organic Synthesis

The synthesis of piperazines has evolved significantly. Notably, recent methods include:

a. Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts: Protected piperazines can be synthesized by cyclizing (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate. Subsequent deprotection and intramolecular cyclization yield piperazinopyrrolidinones .

b. Parallel Solid-Phase Synthesis: Solid-phase techniques allow efficient preparation of diverse piperazine libraries for drug discovery.

Recreational Use

While not recommended, some piperazine derivatives (e.g., 1-(3-chlorophenyl)piperazine) have been used recreationally. These compounds may mimic stimulant effects but can have adverse health consequences .

Mécanisme D'action

Propriétés

IUPAC Name |

[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(3,5-dimethylphenyl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O.ClH/c1-16-12-17(2)14-18(13-16)21(28)25-8-10-26(11-9-25)22-24-6-7-27(22)20-5-3-4-19(23)15-20;/h3-7,12-15H,8-11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGFHBCVONIWGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one oxalate](/img/structure/B2397541.png)

![1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2397548.png)

![(2-Methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2397555.png)

![7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397558.png)